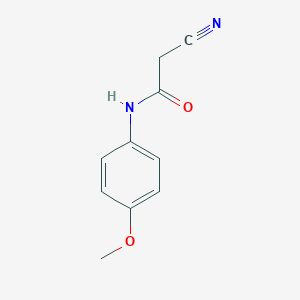

2-Cyano-N-(4-methoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDUTASVNHKUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202101 | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-38-7 | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(4-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Cyano-N-(4-methoxyphenyl)acetamide, a versatile intermediate with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes

This compound, with the CAS Number 5382-38-7, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.2 g/mol | [2] |

| Melting Point | 133 - 135 °C | [3] |

| Appearance | Solid | [3] |

| InChI Key | VFDUTASVNHKUJM-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

The synthesis of this compound is most commonly achieved through the acylation of p-anisidine with a cyanoacetic acid derivative.[2] This reaction is a cornerstone of amide bond formation and leverages the nucleophilic character of the amine on p-anisidine and the electrophilic nature of the cyanoacetyl group.

Optimized Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar cyanoacetamide derivatives.[4]

Materials:

-

p-Anisidine

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or N,N-Dimethylformamide (DMF))[5]

-

Ethanol (for recrystallization)[6]

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1 equivalent) in a minimal amount of the high-boiling point solvent. Add ethyl cyanoacetate (1.1 equivalents). The slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

Reaction: Heat the mixture to reflux (typically 120-200 °C, depending on the solvent) and maintain for 2-8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the slow addition of deionized water can induce precipitation.[5] Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons, and the amide proton. The aromatic protons on the p-methoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-7.5 ppm). The methoxy group protons will be a sharp singlet around δ 3.8 ppm. The methylene protons adjacent to the cyano and carbonyl groups will appear as a singlet further downfield, and the amide proton (NH) will be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 160-170 ppm), the cyano carbon (around 115-120 ppm), and the carbons of the aromatic ring, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon will appear around 55 ppm, and the methylene carbon will also be present.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2222 - 2260 | Weak to Medium, Sharp |

| C=O Stretch (Amide) | 1630 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1700 | Medium |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

Source: Adapted from general IR absorption tables.[8][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern is expected to involve cleavage of the amide bond and other characteristic losses. Common fragmentation pathways for N-substituted cyanoacetamides involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[10]

High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC. A suitable method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[11]

Physicochemical Properties

Solubility

While specific solubility data for this compound is not extensively published, the solubility of the closely related 2-cyanoacetamide has been studied in various solvents.[12] Based on this, this compound is expected to be soluble in polar organic solvents such as N,N-dimethylformamide, acetone, and acetonitrile, and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is likely to be low due to the presence of the aromatic ring.

Thermal Stability

The thermal stability of the compound can be evaluated using Thermogravimetric Analysis (TGA). For many organic compounds of similar complexity, decomposition is expected to begin at temperatures above its melting point. The decomposition of a related cyanopropoxy derivative is significantly influenced by solvent polarity and the presence of radical scavengers.[13]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the active methylene group, the cyano group, and the amide functionality.

Acidity of the Methylene Protons

The protons on the methylene carbon, situated between the electron-withdrawing cyano and carbonyl groups, are acidic and can be readily deprotonated by a base to form a stable carbanion. This nucleophilic center is key to its synthetic utility.

Knoevenagel Condensation

The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a base catalyst to form α,β-unsaturated products.[14] This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Knoevenagel condensation reaction of this compound.

Synthesis of Heterocyclic Compounds

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.[15] For instance, it can be used in the synthesis of pyridone derivatives, which are important scaffolds in medicinal chemistry.[16]

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in several therapeutic areas, attributed to their anti-inflammatory, analgesic, and neuroprotective properties.[17] This compound and its analogues serve as valuable lead structures for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its rich reactivity, stemming from the activated methylene group and other functionalities, provides a gateway to a diverse range of more complex molecules, particularly heterocyclic systems of medicinal interest. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an outline of its analytical characterization, offering a solid foundation for researchers and drug development professionals working with this promising compound.

References

-

2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis - Ingenta Connect. (2014, September 30). Retrieved January 10, 2026, from [Link]

-

cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 10, 2026, from [Link]

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.).

-

Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. (n.d.). Retrieved January 10, 2026, from [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 10, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 10, 2026, from [Link]

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Cyanoacetamide | C3H4N2O | CID 7898 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved January 10, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved January 10, 2026, from [Link]

-

(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-cyano-N-(4-ethylphenyl)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 10, 2026, from [Link]

-

Cas 5382-38-7,this compound | lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (n.d.). Retrieved January 10, 2026, from [Link]

-

The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

New Thermal Decomposition Pathway for TATB - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Buy 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 5382-38-7 [sigmaaldrich.com]

- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. instanano.com [instanano.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 16. mdpi.com [mdpi.com]

- 17. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS 5382-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7), a versatile chemical intermediate. This document details the compound's physicochemical properties, established synthesis protocols, and its significant role as a synthon in the construction of diverse heterocyclic systems. While the biological profile of this specific molecule is not extensively documented in peer-reviewed literature, this guide explores the known biological activities of the broader cyanoacetamide class of compounds, suggesting potential avenues for future research. Emphasis is placed on practical, field-proven insights, including detailed experimental protocols and analytical methodologies, to support researchers in their laboratory work.

Chemical Identity and Physicochemical Properties

This compound is a member of the N-arylcyanoacetamide family, characterized by a reactive methylene group positioned between a nitrile and an amide functionality. These features make it a valuable building block in synthetic organic chemistry.

| Property | Value | Source |

| CAS Number | 5382-38-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Acetamide, 2-cyano-N-(4-methoxyphenyl)- | [2] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 133-135 °C | [3] |

| Boiling Point | 434.8 °C at 760 mmHg | [3] |

| LogP | 0.830 | [2] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the acylation of p-anisidine with a cyanoacetic acid derivative. This reaction leverages the nucleophilicity of the amine on p-anisidine to attack the electrophilic carbonyl of the cyanoacetylating agent.

Synthesis via Amidation of Cyanoacetic Acid

This method involves the direct condensation of p-anisidine with cyanoacetic acid, typically facilitated by a coupling agent to activate the carboxylic acid.

Reaction Scheme:

Caption: Synthesis of the title compound from p-anisidine and cyanoacetic acid.

Detailed Experimental Protocol: [4]

This protocol is adapted from a known procedure for similar amide couplings.

-

Preparation: To a solution of p-anisidine (1.0 eq) in dichloromethane, add cyanoacetic acid (1.1 eq).

-

Coupling Agent Addition: Add N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (20°C) for 2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Amidation of Ethyl Cyanoacetate

An alternative and often high-yielding method is the aminolysis of ethyl cyanoacetate with p-anisidine, which can be performed with or without a catalyst and sometimes under microwave irradiation to accelerate the reaction.[5]

Reaction Scheme:

Caption: Synthesis of the title compound from p-anisidine and ethyl cyanoacetate.

Detailed Experimental Protocol: [5][6]

-

Reaction Setup: In a microwave-safe vessel, combine p-anisidine (1.0 eq) and ethyl cyanoacetate (1.2 eq) in a high-boiling solvent such as trichlorobenzene.

-

Microwave Irradiation: Heat the mixture under microwave irradiation at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.

-

Isolation: After cooling, the product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: Wash the crude product with a non-polar solvent like hexane to remove residual starting materials and solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its polyfunctional nature. It possesses both nucleophilic and electrophilic centers, making it a versatile precursor for a variety of heterocyclic compounds.[7][8]

Key Reactive Sites:

-

Active Methylene Group (-CH₂-) : The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be readily deprotonated by a base. This carbanion can then act as a nucleophile in various condensation and alkylation reactions.

-

Nitrile Group (-C≡N) : The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The nitrile group can also participate in cycloaddition reactions.

-

Amide Group (-CONH-) : The amide group can influence the reactivity of the molecule and can also be involved in cyclization reactions.

Role in Heterocyclic Synthesis

This compound is an excellent starting material for the synthesis of various biologically relevant heterocyclic scaffolds, including pyrazoles, pyridines, and pyrimidines.[9][10]

Example: Synthesis of a Pyrazole Derivative

The reaction of a cyanoacetamide derivative with hydrazine hydrate is a classic method for the synthesis of aminopyrazoles.

Caption: General workflow for the synthesis of pyrazole derivatives.

Potential Biological Significance

While there is a lack of specific biological activity data for this compound in the current literature, the broader class of cyanoacetamide derivatives has attracted significant attention for their diverse pharmacological properties. These activities are generally attributed to the molecule's ability to act as a versatile pharmacophore and its capacity to form various heterocyclic structures.

Derivatives of cyanoacetamide have been reported to exhibit a range of biological effects, including:

It is important to note that one commercial source has inaccurately associated this compound with the alias "AM404" and its function as an endocannabinoid uptake inhibitor. This is incorrect. AM404 is a distinct molecule, N-(4-hydroxyphenyl)-arachidonamide. Therefore, any biological activities related to AM404 should not be attributed to this compound.

The potential for this compound to serve as a scaffold for new drug discovery remains an area for future investigation.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Below are the expected analytical data based on its structure and data from closely related compounds.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[2]

-

Column: A C18 column is suitable.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[2]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Spectroscopic Data (Predicted and from Analogues)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (doublets in the range of 6.8-7.5 ppm), the methylene protons (a singlet around 3.5-4.0 ppm), and the amide proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon, the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2250-2260 cm⁻¹.[4] Other key signals will include the amide C=O stretch (around 1660-1680 cm⁻¹) and N-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as harmful and an irritant.

GHS Hazard Statements:

-

Harmful if swallowed.[11]

-

Harmful in contact with skin.[11]

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

Harmful if inhaled.[11]

-

May cause respiratory irritation.[11]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of its functional groups make it a useful tool for medicinal chemists and researchers in drug discovery. While its own biological profile remains to be fully elucidated, the broad spectrum of activities observed in the cyanoacetamide class suggests that derivatives of this compound may hold therapeutic potential. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid in its application in research and development.

References

- Just, C., Nitsche, C., Scholz, T., Roux, L., & Klein, C. D. (2014). Journal of Medicinal Chemistry, 57(13), 5736–5741.

- PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.

- Smolecule. (2023, August 17). 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide.

-

LookChem. (n.d.). This compound cas no.5382-38-7. Retrieved from [Link]

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

- ResearchGate. (2020, August). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-101.

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- BenchChem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

- Gouda, M. A. (2014). 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis.

- Scientific & Academic Publishing. (n.d.). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5382-38-7,this compound. Retrieved from [Link]

- MDPI. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.

- SciSpace. (n.d.). Tetrahedron Letters (Elsevier BV).

- PubChem. (n.d.). 2-cyano-N-(4-nitrophenyl)acetamide.

- ResearchGate. (2020, May). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide | 100134-75-6 [smolecule.com]

- 5. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Acetamide, 2-cyano- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 11. rsc.org [rsc.org]

Structural Elucidation of 2-Cyano-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Cyano-N-(4-methoxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry. This document delves into the synthetic pathway, detailed spectroscopic characterization, and three-dimensional conformational analysis of the title compound. By integrating experimental data from analogous structures with theoretical principles, this guide offers a robust framework for researchers engaged in the design and development of novel therapeutics based on the cyanoacetamide scaffold. The methodologies and interpretations presented herein are designed to be a practical resource for scientists in academic and industrial drug discovery environments.

Introduction: The Significance of the Cyanoacetamide Moiety

The cyanoacetamide functional group is a versatile pharmacophore frequently incorporated into molecules with a wide range of biological activities. Its derivatives have demonstrated potential as anti-inflammatory, analgesic, and neuroprotective agents. The compound this compound, in particular, holds promise as a scaffold for the development of novel therapeutics due to its unique combination of a reactive cyano group, a hydrogen-bonding acetamide linkage, and a methoxy-substituted phenyl ring which can influence pharmacokinetic properties. A thorough understanding of its structural and electronic properties is paramount for optimizing its potential as a lead compound in drug discovery programs.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the acylation of p-anisidine with cyanoacetic acid.[1] This reaction is typically carried out at elevated temperatures and can be performed with or without a solvent.

Reaction Scheme:

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Cyano-N-(4-methoxyphenyl)acetamide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-N-(4-methoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for the target compound, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust and scientifically grounded characterization.

Molecular Structure and Synthesis Overview

This compound (CAS No: 5382-38-7, Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.2 g/mol ) is a member of the cyanoacetamide class of compounds, which are valuable intermediates in organic synthesis.[1] The molecular structure consists of a central acetamide linkage, with a 4-methoxyphenyl group attached to the nitrogen and a cyano group on the alpha-carbon of the acetyl moiety.

A plausible synthetic route for this compound involves the condensation of p-anisidine with cyanoacetic acid.[1] This reaction forms the core amide bond and assembles the final molecule. The purity and identity of the synthesized compound would then be confirmed using the spectroscopic techniques detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and comparison with the known spectra of the close structural analog, 2-chloro-N-(4-methoxyphenyl)acetamide.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | NH | The amide proton is typically deshielded and appears as a broad singlet. In the analog 2-chloro-N-(4-methoxyphenyl)acetamide, this proton appears at 10.23 ppm.[2] |

| ~7.5 | Doublet | 2H | Ar-H (ortho to NH) | These aromatic protons are deshielded by the electron-withdrawing amide group. They are expected to be a doublet due to coupling with the adjacent meta protons. |

| ~6.9 | Doublet | 2H | Ar-H (meta to NH) | These aromatic protons are shielded by the electron-donating methoxy group and appear upfield. They will be a doublet due to coupling with the adjacent ortho protons. |

| ~3.8 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the electron-withdrawing cyano and carbonyl groups, leading to a downfield shift. In 2-chloro-N-(4-methoxyphenyl)acetamide, the analogous CH₂ protons appear at 4.24 ppm; the less electronegative cyano group should result in a slightly more upfield shift.[2] |

| ~3.7 | Singlet | 3H | OCH₃ | The methoxy protons are in a typical chemical shift range for this functional group and appear as a sharp singlet. This is consistent with the 3.74 ppm shift observed in the chloro-analog.[2] |

Experimental Workflow: ¹H NMR Spectroscopy

Caption: Key ¹H and ¹³C NMR structural correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | N-H Stretch | Secondary Amide |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1600, ~1510 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1240 | Strong | C-O Stretch | Aryl Ether |

| ~830 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |

The presence of a sharp peak around 2250 cm⁻¹ for the nitrile group and a strong absorption around 1670 cm⁻¹ for the amide carbonyl are key diagnostic features. [3]The N-H stretch around 3300 cm⁻¹ further confirms the secondary amide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 190. Subsequent fragmentation is likely to occur at the amide bond, which is a common fragmentation pathway for amides. [4] Key Predicted Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [C₁₀H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [CH₃O-C₆H₄-NH-C=O]⁺ | Loss of ·CH₂CN radical |

| 123 | [CH₃O-C₆H₄-NH₂]⁺ | Cleavage of the N-C bond of the amide |

| 108 | [CH₃O-C₆H₄]⁺ | Loss of NH₂ from the m/z 123 fragment |

| 92 | [C₆H₄O]⁺ | Loss of CH₃ from the m/z 107 fragment |

| 77 | [C₆H₅]⁺ | Loss of OCH₃ from the aromatic ring |

The fragmentation would likely be initiated by cleavage of the bond between the carbonyl group and the methylene group, or the amide C-N bond. The formation of a resonance-stabilized acylium ion or an anilinium-type cation would be favorable.

Experimental Workflow: Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive methods and comparative analysis with a close structural analog. The predicted NMR, IR, and MS data are consistent with the proposed structure and provide a comprehensive set of benchmarks for the identification and quality control of this compound in a research or drug development setting. The provided experimental workflows outline the standard procedures for acquiring such data, ensuring scientific rigor and reproducibility.

References

-

Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC - NIH. (2013, October 24). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide - IUCr Journals. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675 - PubChem. Retrieved from [Link]

-

N-(3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl)acetamide data. Retrieved from [Link]

-

Mass spectra of acetamide. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]

-

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- - the NIST WebBook. Retrieved from [Link]

-

Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide - YouTube. (2022, December 25). Retrieved from [Link]

-

IR Absorption Characteristics Table | PDF - Scribd. Retrieved from [Link]

-

Acetamide, 2-cyano- - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

-

IR Absorption Table. Retrieved from [Link]

-

IR Chart. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE - precisionFDA. Retrieved from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. (2021, December 21). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Acetamide, N-(4-methoxyphenyl)-N-methyl- - the NIST WebBook. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

-

2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

2-cyano-N-(4-methylbenzyl)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Retrieved from [Link]

-

Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-decyl- - Optional[13C NMR] - SpectraBase. Retrieved from [Link]

-

(PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. Retrieved from [Link]

-

4-phenyl-5-cyano-6-octylthiopyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(2,5-dichlorophenoxy)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Cyano-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimate therapeutic efficacy. For a molecule like 2-Cyano-N-(4-methoxyphenyl)acetamide, understanding its solubility in a diverse array of organic solvents is not merely an academic exercise but a crucial step in designing robust formulations, enabling efficient purification processes, and ensuring consistent drug delivery.

This guide is designed to empower researchers with the necessary tools and knowledge to systematically investigate the solubility of this compound. By moving beyond a simple recitation of facts, we will explore the "why" behind the "how," fostering a deeper understanding of the principles that govern solute-solvent interactions.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process. At its core, solubility represents the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[1] This equilibrium is a dynamic state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.

Several factors influence the solubility of a compound, including:

-

Molecular Structure of Solute and Solvent: The principle of "like dissolves like" is a fundamental concept. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The presence of functional groups capable of hydrogen bonding, such as the amide and cyano groups in this compound, will significantly influence its interactions with protic and aprotic solvents.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, exceptions exist.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[1] It is crucial to characterize the solid form of this compound before and after solubility experiments.

Hansen Solubility Parameters (HSPs): A Predictive Tool

While experimental determination of solubility is the gold standard, theoretical models can provide valuable predictive insights. The Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the miscibility of materials and the solubility of a solute in a solvent.[2][3] This model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

The principle is that substances with similar HSPs are more likely to be miscible. By determining the HSPs of this compound, one can predict its solubility in a wide range of solvents for which HSPs are known. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of good solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[1][4] It is a straightforward yet robust method that, when performed correctly, yields accurate and reproducible data.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest by ensuring an excess of the solid is present. The system is then allowed to reach thermodynamic equilibrium through agitation over a sufficient period.[5] Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (characterized for purity and polymorphic form)

-

Selected organic solvents (high purity grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Subsequently, separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a sufficient speed and for an adequate duration to pellet the solid.

-

Filtration: Withdraw an aliquot of the suspension and filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) that has been pre-saturated with the solution to avoid loss of the compound due to adsorption.

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the experimental protocol should incorporate self-validating checks:

-

Solid Phase Characterization: Analyze the remaining solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.

-

Mass Balance: In preliminary studies, weighing the undissolved solid at the end of the experiment can provide a rough check on the amount dissolved.

-

Replicates: Perform all solubility measurements in at least triplicate to assess the reproducibility of the results.[6]

Below is a graphical representation of the experimental workflow for determining equilibrium solubility.

Caption: Experimental workflow for the shake-flask equilibrium solubility determination.

Data Presentation and Interpretation

While specific data for this compound is not presented here due to its absence in the public domain, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Heptane | Nonpolar | Experimental Value | Calculated Value |

The interpretation of this data will be crucial for:

-

Solvent Selection for Crystallization: Solvents with moderate solubility that also exhibit a strong temperature-dependent solubility profile are ideal for recrystallization processes.

-

Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is key to developing both liquid and solid dosage forms. For instance, high solubility in a given solvent might suggest its potential use as a co-solvent in a liquid formulation.

-

Predictive Model Validation: The experimental data can be used to validate and refine theoretical models like the Hansen Solubility Parameters.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound in organic solvents is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a robust framework for researchers to systematically approach this challenge. By combining a sound theoretical understanding with a meticulously executed experimental plan, such as the shake-flask method, reliable and actionable solubility data can be generated.

Future work should focus on the experimental determination of the solubility of this compound in a diverse set of pharmaceutically relevant solvents at various temperatures. Furthermore, the determination of its Hansen Solubility Parameters would provide a valuable predictive tool for formulation scientists. The insights gained from such studies will undoubtedly accelerate the rational design of delivery systems and manufacturing processes for this promising compound.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2011). ResearchGate. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

SOLUBILITY MEASUREMENTS. (2021). ResearchGate. [Link]

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (2020). Journal of Chemical & Engineering Data. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2022). ResearchGate. [Link]

-

Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2022). Journal of Chemical & Engineering Data. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). National Institutes of Health. [Link]

-

THERMODYNAMIC PROPERTIES OF 2-CYANO-3-[5-(PHENYL)-2-FURYL]-2-PROPENAMIDE AND 2-CYANO-3-[5-(4-METHYLPHENYL)-2-FURYL]-2-PROPENAMIDE. (2017). Chemistry & Chemical Technology. [Link]

-

Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2022). ACS Publications. [Link]

-

Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Accu Dyne Test. [Link]

-

Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. (2018). ResearchGate. [Link]

-

CYANOACETAMIDE. Organic Syntheses. [Link]

-

HSP Basics. (2023). Prof Steven Abbott. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Melting Point of 2-Cyano-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 2-Cyano-N-(4-methoxyphenyl)acetamide, a key physicochemical property essential for its characterization, purity assessment, and formulation development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a fundamental physical constant used to identify a compound and to assess its purity. Impurities typically depress and broaden the melting point range, a phenomenon known as melting point depression.

This compound, a member of the cyanoacetamide class of compounds, is of interest in medicinal chemistry and materials science. Accurate determination of its melting point is a critical first step in its physicochemical characterization, influencing everything from reaction monitoring and quality control to downstream formulation and stability studies.

Physicochemical Properties of this compound

A summary of the key identifiers and the reported melting point for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Acetamide, 2-cyano-N-(4-methoxyphenyl)- | [1] |

| CAS Number | 5382-38-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Melting Point | 133 - 135 °C | N/A |

Synthesis and Purification: A Prerequisite for Accurate Measurement

The fidelity of a melting point determination is intrinsically linked to the purity of the sample. Therefore, a robust synthesis and purification protocol is paramount. While multiple synthetic routes exist for N-arylacetamides, a microwave-assisted approach offers a rapid and efficient method for the preparation of this compound.

Synthesis of this compound via Microwave-Assisted Synthesis

This protocol is based on the established reactivity of anilines with cyanoacetic acid derivatives, adapted for microwave conditions to enhance reaction rates and yields. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating.[3][4][5]

Reaction Scheme:

Step-by-Step Protocol:

-

Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine p-anisidine (1.0 eq), and ethyl cyanoacetate (1.1 eq).

-

Solvent Addition: Add a high-boiling point, microwave-transparent solvent such as trichlorobenzene to facilitate efficient heating and to ensure a homogeneous reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at a constant power (e.g., 150 W) for a predetermined time (e.g., 10-20 minutes), with a maximum temperature set to just below the boiling point of the solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, the product will often precipitate. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product should be washed with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Purification: The crude solid is then purified by recrystallization.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For compounds with moderate polarity like this compound, polar protic solvents are often effective. Based on the purification of structurally similar compounds, ethanol or an ethanol/water mixture is a suitable choice.[6]

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely. The absence of solvent is crucial for an accurate melting point measurement.

The Critical Role of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been identified, it is a known phenomenon in related N-arylacetamides.[6][7][8][9]

The existence of different crystal forms can lead to variations in the observed melting point. It is therefore crucial for researchers to be aware of this possibility and to characterize the solid-state form of their material, for example, by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), especially in a drug development context where solid form can impact bioavailability.

Best Practices for Accurate Melting Point Determination

Accurate and reproducible melting point determination requires meticulous attention to detail and adherence to established protocols. The following section outlines the key considerations and provides a detailed experimental workflow.

Apparatus and Calibration

Modern digital melting point apparatuses offer high precision and automated detection of the melting range. However, their accuracy is contingent on regular calibration with certified reference standards. The United States Pharmacopeia (USP) provides guidelines for melting point determination and a list of suitable calibration standards.[10]

Calibration Workflow:

Caption: Workflow for melting point apparatus calibration.

Experimental Protocol for Melting Point Determination

The following protocol is based on the guidelines from the United States Pharmacopeia (USP <741>).

Step-by-Step Protocol:

-

Sample Preparation: Ensure the purified this compound is a fine, dry powder.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: Place the capillary tube into the heating block of the calibrated melting point apparatus.

-

Heating Rate: Set the initial temperature to approximately 10-15 °C below the expected melting point of 133 °C. A rapid heating rate (e.g., 10 °C/minute) can be used to approach the expected melting point.

-

Fine Heating: When the temperature is about 5-10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Observation and Recording: Observe the sample closely through the magnified viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The melting point is reported as this range.

-

Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

Factors Influencing Measurement:

Caption: Key factors influencing the accuracy of melting point determination.

Data Interpretation and Trustworthiness

A sharp melting range (typically ≤ 2 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities. The self-validating nature of this protocol is established through:

-

Purity Confirmation: A sharp melting range of the synthesized and purified this compound provides confidence in the material's purity.

-

Apparatus Verification: Regular calibration with certified standards ensures the accuracy of the temperature readings.

-

Reproducibility: Consistent results across multiple measurements demonstrate the reliability of the technique and the homogeneity of the sample.

Conclusion

The accurate determination of the melting point of this compound is a cornerstone of its scientific characterization. By integrating a robust synthesis and purification strategy with best practices in melting point measurement, including rigorous apparatus calibration, researchers can obtain reliable and reproducible data. This in-depth guide provides the necessary framework for scientists and drug development professionals to confidently assess the purity and identity of this compound, thereby ensuring the integrity of their subsequent research and development activities.

References

-

Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Applicable Chemistry, 6(5), 896-902. Available at: [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996–1000. Available at: [Link]

-

Coles, S. J., et al. (2008). N-(4-methoxyphenyl)acetamide. eCrystals - University of Southampton. Available at: [Link]

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). CN102952037A.

-

N-(4-Methoxyphenyl)acetamide. (2023). ResearchGate. Available at: [Link]

-

Wang, J., et al. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(12), 5336-5345. Available at: [Link]

-

Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(21), 5205. Available at: [Link]

-

This compound. SIELC Technologies. Available at: [Link]

-

Structure of N-(4-methoxyphenyl)acetamide. (2023). ResearchGate. Available at: [Link]

-

Ahmad, K., et al. (2009). N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1289. Available at: [Link]

-

Melting point testing as per USP 741. (2021). YouTube. Available at: [Link]

-

Acikbas, Y., et al. (2018). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. Available at: [Link]

-

2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem. Available at: [Link]

-

Microwave Assisted Hydrothermal Synthesis of Nanoparticles. (2022). arXiv.org. Available at: [Link]

-

Al-Zaydi, K. M. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M949. Available at: [Link]

-

2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Pharmaffiliates. Available at: [Link]

- Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (2016). WO2016016287A1.

-

Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2020). SciSpace. Available at: [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. jchps.com [jchps.com]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2203.02394] Microwave Assisted Hydrothermal Synthesis of Nanoparticles [arxiv.org]

- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(4-methoxyphenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

quantum chemical calculations for 2-Cyano-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Cyano-N-(4-methoxyphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a molecule of interest in medicinal and pharmaceutical research due to its potential anti-inflammatory, analgesic, and neuroprotective properties.[1] Understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic signature is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery and development for computing the electronic structure and properties of complex chemical systems.[2][3]

This guide provides a comprehensive, in-depth technical overview of the application of quantum chemical calculations to characterize this compound. We will delve into the theoretical framework, present a detailed computational protocol, and discuss the analysis and validation of the calculated results. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Theoretical Framework

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has become one of the most popular and versatile methods available in computational chemistry.[4] DFT is used to describe biological and molecular systems with high accuracy and at a lower computational cost compared to other quantum mechanical methods.[3] In the context of drug design, DFT is employed to calculate a variety of molecular properties, including electronic structure, stability, solubility, and bioavailability, which are crucial for lead optimization.[2]

Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational efficiency.[4]

The basis set determines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of system. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and molecular shapes.

Solvent Modeling

To simulate a more realistic chemical environment, the effect of a solvent can be included in the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and generally provides a good description of the bulk solvent effects on the molecular properties.

Computational Protocol

This section outlines a step-by-step workflow for performing quantum chemical calculations on this compound.

Computational Workflow

Caption: A streamlined workflow for quantum chemical calculations.

Step-by-Step Methodology

-

Molecule Building: The 3D structure of this compound is constructed using a molecular modeling program such as GaussView. The initial geometry can be built based on standard bond lengths and angles.

-

Input File Generation: An input file for the quantum chemistry software (e.g., Gaussian) is created. This file specifies the following:

-

Calculation Type: Opt for geometry optimization followed by Freq for frequency analysis.

-

Method: The chosen DFT functional, e.g., B3LYP.

-

Basis Set: The desired basis set, e.g., 6-311++G(d,p).

-

Solvent Model: SCRF=(PCM, Solvent=Water) for calculations in an aqueous environment.

-

Molecular Charge and Multiplicity: 0 for a neutral molecule and 1 for a singlet state.

-

Atomic Coordinates: The initial Cartesian coordinates of all atoms.

-

-

Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. The optimization process iteratively adjusts the atomic positions until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the vibrational frequencies that can be used to simulate the infrared (IR) spectrum. Thermodynamic properties such as enthalpy and Gibbs free energy are also obtained from this step.

-

-

Property Calculations: Following the successful optimization and frequency analysis, further calculations can be performed to obtain:

-